molecular formula C24H30N2O5 B1683057 Vindorosine CAS No. 5231-60-7

Vindorosine

Cat. No. B1683057
CAS RN: 5231-60-7
M. Wt: 426.5 g/mol
InChI Key: SASWULSUPROHRT-UHFFFAOYSA-N
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Description

Vindorosine is a natural compound that has a blood vessel relaxation effect. The underlying mechanisms possibly involve the inhibition of Ca(2+) entry via L-type Ca(2+) channels in vascular smooth muscles .


Synthesis Analysis

The asymmetric total synthesis of vindorosine is detailed based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles inspired by the natural product structures . The synthesis of vindorosine from tabersonine in yeast-expressing heterologous biosynthetic genes is of particular interest but has not reached high production scales to date .


Molecular Structure Analysis

The molecular structure of vindorosine is based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles .


Chemical Reactions Analysis

The key reaction in the synthesis of vindorosine introduced three rings and four C-C bonds central to the pentacyclic ring system setting all six stereocenters and introducing essentially all the functionality found in the natural products in a single step . The reaction is based on a unique intramolecular [4+2]/ [3+2] cycloaddition cascade of 1,3,4-oxadiazoles .


Physical And Chemical Properties Analysis

Vindorosine has a molecular formula of C24H30N2O5. It has a density of 1.3±0.1 g/cm3, a boiling point of 532.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. Its molar refractivity is 114.8±0.4 cm3, and it has a molar volume of 320.8±5.0 cm3 .

Scientific Research Applications

Vasorelaxant Effect in Rat Renal Artery

Vindorosine, derived from Catharanthus roseus, demonstrates a vasorelaxant effect on rat renal arteries. This effect is achieved by antagonizing Ca2+ influx via L-type Ca2+ channels in the vascular smooth muscles. This finding suggests potential therapeutic applications in managing conditions related to vascular tension and hypertension (Wu et al., 2014).

Role in Anticancer Drug Precursor Synthesis

Vindorosine plays a role in the biosynthetic pathway leading to the production of vindoline, a precursor to the anticancer drug vinblastine. A study detailed the complete seven-step pathway from tabersonine to vindoline in yeast, showcasing its potential for industrial production of anticancer drug precursors (Qu et al., 2015).

Synthesis and Structural Studies

Research focusing on the total synthesis of vindorosine has provided valuable insights into its structure and potential for creating analogues. These analogues could be used to probe the importance of structural components in vindorosine and related compounds (Sasaki, Kato, & Boger, 2010).

Plants as a Source of Anti-Cancer Agents

Vindorosine, along with other compounds from Catharanthus roseus, contributes to the plant's medicinal properties, particularly in anti-cancer applications. The plant is a source of several clinically useful anti-cancer agents, including vindorosine-related compounds (Cragg & Newman, 2005).

Pathway in Catharanthus roseus

Research on Catharanthus roseus has shed light on the biosynthetic pathways of monoterpenoid indole alkaloids like vindorosine. Understanding these pathways is crucial for biotechnological applications and the production of pharmaceutically valuable compounds (Miettinen et al., 2014).

Alkaloid Biosynthesis in Biotechnology

Vindorosine, as part of the group of Catharanthus alkaloids, plays a significant role in the study of plant secondary metabolism. Research in this area aims to enhance alkaloid production through biotechnological means, such as in vitro culture, for pharmaceutical applications (van der Heijden et al., 2004).

Future Directions

The future directions for vindorosine research could involve further exploration of its therapeutic applications, particularly its potential use as an anticancer drug . Additionally, the development of yeast strains for high-yield production of vindorosine from tabersonine could be a key area of focus .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3/t18-,19+,20+,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWULSUPROHRT-MCIGMTSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vindorosine

CAS RN

5231-60-7
Record name Vindorosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5231-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindorosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHOXYVINDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1DB4ZMV5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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